molecular formula C6H3BrClF2N B2587652 6-Bromo-3-chloro-2-(difluoromethyl)pyridine CAS No. 1805299-42-6

6-Bromo-3-chloro-2-(difluoromethyl)pyridine

Cat. No.: B2587652
CAS No.: 1805299-42-6
M. Wt: 242.45
InChI Key: FNEXXBBQQOJMHD-UHFFFAOYSA-N
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Description

6-Bromo-3-chloro-2-(difluoromethyl)pyridine (CAS 1805299-42-6) is a high-purity halogenated pyridine derivative of significant interest in advanced chemical research and development. Its molecular formula is C₆H₃BrClF₂N, with a molecular weight of 242.45 g/mol . This compound serves as a versatile and valuable building block, particularly in the synthesis of novel active ingredients for the agrochemical and pharmaceutical industries . The strategic placement of bromine and chlorine atoms on the pyridine ring provides distinct sites for selective cross-coupling reactions and nucleophilic substitutions, enabling researchers to construct more complex molecular architectures. The difluoromethyl group is a key feature, as the incorporation of fluorine atoms is known to profoundly influence the biological activity, metabolic stability, and lipophilicity of organic molecules . In the field of agrochemistry, fluorinated pyridine intermediates are crucial in developing modern crop protection agents with enhanced efficacy and novel modes of action, helping to overcome pest resistance . In pharmaceutical research, they are utilized in the design of protein kinase modulators and other therapeutic candidates . This product is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; refer to the safety data sheet for comprehensive hazard and handling information. Requires cold-chain transportation and storage in an inert atmosphere at 2-8°C to maintain stability and purity .

Properties

IUPAC Name

6-bromo-3-chloro-2-(difluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-4-2-1-3(8)5(11-4)6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEXXBBQQOJMHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Cl)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1805299-42-6
Record name 6-bromo-3-chloro-2-(difluoromethyl)pyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-chloro-2-(difluoromethyl)pyridine typically involves the introduction of bromine, chlorine, and difluoromethyl groups onto a pyridine ring. One common method is the halogenation of pyridine derivatives followed by difluoromethylation. For example, starting with 2-chloropyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide (CF2HI) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-chloro-2-(difluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve heating in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Suzuki-Miyaura Coupling: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases such as potassium carbonate (K2CO3).

Major Products

Scientific Research Applications

Applications in Organic Synthesis

6-Bromo-3-chloro-2-(difluoromethyl)pyridine serves as an essential building block in the synthesis of more complex organic molecules. Its functionality allows for the introduction of difluoromethyl groups into various target compounds, which can enhance their biological activity.

Key Applications:

  • Pharmaceutical Development: The compound is utilized in the development of pharmaceuticals, particularly as intermediates in synthesizing biologically active molecules.
  • Agrochemicals: It acts as a precursor for agrochemical formulations, contributing to the development of new pesticides and herbicides.

The biological activity of this compound has been investigated extensively. Research indicates that this compound exhibits potential as an inhibitor or modulator of specific enzymes involved in various biochemical pathways.

Case Studies:

  • Enzyme Inhibition Studies:
    • Research has shown that this compound can inhibit certain kinases, which are critical in cancer cell proliferation pathways. This inhibition suggests potential applications in cancer therapeutics.
  • Antimicrobial Properties:
    • Preliminary studies indicate that derivatives of this compound possess antimicrobial properties, making them candidates for further development as antibacterial agents.

Mechanism of Action

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key structural and physical properties of 6-Bromo-3-chloro-2-(difluoromethyl)pyridine with its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Effects
This compound* C₇H₄BrClF₂N ~260.44 Difluoromethyl enhances lipophilicity and metabolic stability
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 Trifluoromethyl increases electron-withdrawing nature
2-Bromo-3-(chloromethyl)-6-(difluoromethyl)pyridine C₇H₅BrClF₂N 256.48 Chloromethyl adds steric bulk, reducing reactivity
6-Bromo-3-chloro-2-(trifluoromethyl)pyridine C₆H₂BrClF₃N 260.44 Trifluoromethyl improves thermal stability
3-Bromo-2-chloro-6-methylpyridine C₆H₅BrClN 206.47 Methyl group lowers molecular weight and boiling point

*Hypothetical data inferred from analogues.

Key Observations :

  • Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group (CF₂H) offers moderate electron-withdrawing effects compared to the stronger trifluoromethyl (CF₃). This balance may improve bioavailability while maintaining metabolic resistance .
  • Halogen Positioning : Bromine at position 6 and chlorine at position 3 are conserved in many analogues, suggesting these positions are critical for synthetic utility or biological activity .

Biological Activity

6-Bromo-3-chloro-2-(difluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H3BrClF2N\text{C}_6\text{H}_3\text{BrClF}_2\text{N}

This compound features a pyridine ring substituted with bromine, chlorine, and a difluoromethyl group. The presence of these halogen substituents significantly influences its reactivity and biological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives with difluoromethyl groups have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study highlighted that certain analogues could impair the growth of Chlamydia trachomatis without affecting host cell viability, suggesting selective antimicrobial properties .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AChlamydia trachomatis12.5 μg/mL
Compound BStaphylococcus aureus3.12 μg/mL
Compound CEscherichia coli2.0 μg/mL

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. It is hypothesized that the compound may inhibit key enzymes or disrupt cellular processes, leading to reduced viability of pathogens. The presence of electron-withdrawing groups like difluoromethyl enhances its ability to interact with biological targets .

Case Studies

  • Study on Chlamydial Infections : A study evaluated the effects of various pyridine derivatives on Chlamydia trachomatis. It was found that compounds containing difluoromethyl groups exhibited significant antichlamydial activity, influencing inclusion numbers and morphology in infected cells .
  • Antibacterial Activity Assessment : In another study, derivatives similar to this compound were tested against common bacterial strains. The results demonstrated potent activity against Staphylococcus aureus, with MIC values comparable to established antibiotics .

Research Findings and Implications

Recent research has focused on the synthesis and optimization of pyridine derivatives for enhanced biological activity. The introduction of halogen substituents has been shown to modulate lipophilicity and bioavailability, which are critical factors in drug development .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Chlamydia and bacteria , ,
CytotoxicityLow toxicity towards human cells
Mechanism InsightsInhibition of enzyme activity

Q & A

Q. Methodological Answer :

  • 1^1H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and CF2_2H (δ 5.5–6.5 ppm as a triplet, 2JHF^2J_{HF} ≈ 54 Hz) .
  • 19^{19}F NMR : Confirm CF2_2H presence (δ -110 to -120 ppm, split by adjacent protons) .
  • Mass Spectrometry (EI-MS) : Look for M+^+ peaks at m/z 239 (C7_7H4_4BrClF2_2N) and isotopic patterns matching Br/Cl .

Advanced: How to resolve spectral overlaps in 1^11H NMR due to similar substituents?

Q. Methodological Answer :

  • Decoupling Experiments : Use 19^{19}F-1^1H coupling to isolate CF2_2H signals .
  • 2D NMR (COSY, HSQC) : Resolve overlapping aromatic signals by correlating proton-proton and proton-carbon couplings .
  • Low-Temperature NMR : Slow exchange dynamics at -40°C can separate broadened peaks .

Basic: What are the solubility and stability profiles of this compound?

Q. Methodological Answer :

  • Solubility : Sparingly soluble in water; highly soluble in DCM, THF, and DMF. Add 1% DMSO to aqueous buffers for biological assays .
  • Stability : Degrades under prolonged UV light (half-life: 48 hrs). Store in amber vials at -20°C under argon .

Advanced: How does the difluoromethyl group affect electronic properties compared to CH3_33​ or CF3_33​?

Q. Methodological Answer :

  • Electron Withdrawal : CF2_2H is less electron-withdrawing than CF3_3 but more than CH3_3 (Hammett σm_m: CF2_2H = 0.43 vs. CF3_3 = 0.88) .
  • Conformational Effects : CF2_2H adopts a staggered conformation, reducing steric clash with adjacent Cl/Br .
  • Bioactivity Impact : Enhances metabolic stability and membrane permeability compared to non-fluorinated analogs .

Basic: What safety precautions are required when handling this compound?

Q. Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to potential HF release during decomposition .
  • Spill Management : Neutralize with calcium carbonate and dispose as halogenated waste .

Advanced: How to address contradictions in reported catalytic coupling efficiencies?

Q. Methodological Answer :

  • Root Cause Analysis : Discrepancies often arise from residual moisture (deactivates catalysts) or varying ligand ratios.
  • Optimization Strategy :
    • Dry solvents over molecular sieves.
    • Screen ligands (e.g., XPhos vs. SPhos) to improve Pd catalyst turnover .
    • Use kinetic studies (e.g., in situ IR) to identify rate-limiting steps .

Advanced: What computational methods model the electronic effects of CF2_22​H in this scaffold?

Q. Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate CF2_2H conformational flexibility in protein binding pockets (e.g., using GROMACS) .

Basic: What are its primary applications in medicinal chemistry?

Q. Methodological Answer :

  • Intermediate for Kinase Inhibitors : The pyridine core and halogens enable cross-coupling to generate biaryl pharmacophores .
  • Fluorine in Drug Design : CF2_2H improves bioavailability and target binding compared to CH3_3 analogs .

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